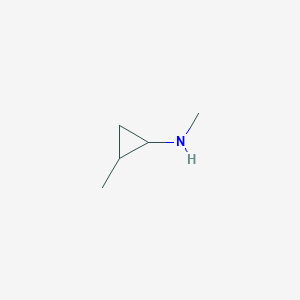
N,2-dimethylcyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethylcyclopropan-1-amine: is an organic compound with the molecular formula C₅H₁₁N. It is a secondary amine, characterized by a cyclopropane ring substituted with two methyl groups and an amine group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method involves the alkylation of ammonia with an appropriate alkyl halide.
Reductive Amination: Another method is reductive amination, where a cyclopropanone derivative is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for N,2-dimethylcyclopropan-1-amine typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products:
Oxidation Products: Corresponding oxides and hydroxylamines.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,2-dimethylcyclopropan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of more complex amine derivatives and heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its role in the synthesis of biologically active compounds .
Medicine: The compound is investigated for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of N,2-dimethylcyclopropan-1-amine involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The pathways involved include nucleophilic substitution, addition, and elimination reactions .
Vergleich Mit ähnlichen Verbindungen
Cyclopropylamine: Similar in structure but lacks the methyl groups.
N-methylcyclopropylamine: Contains one methyl group instead of two.
Cyclopropanamine: The parent compound without any methyl substitution.
Uniqueness: N,2-dimethylcyclopropan-1-amine is unique due to the presence of two methyl groups on the cyclopropane ring, which influences its reactivity and steric properties. This makes it a valuable compound in synthetic chemistry for creating sterically hindered amine derivatives .
Eigenschaften
Molekularformel |
C5H11N |
|---|---|
Molekulargewicht |
85.15 g/mol |
IUPAC-Name |
N,2-dimethylcyclopropan-1-amine |
InChI |
InChI=1S/C5H11N/c1-4-3-5(4)6-2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
RHJITQJBHCWZLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


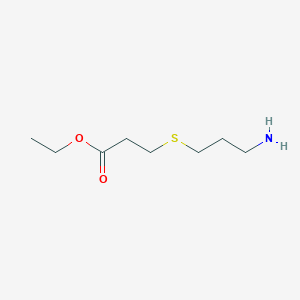
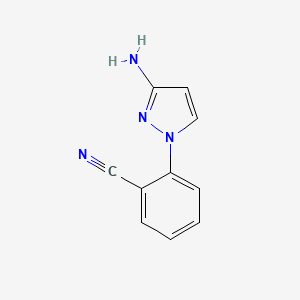


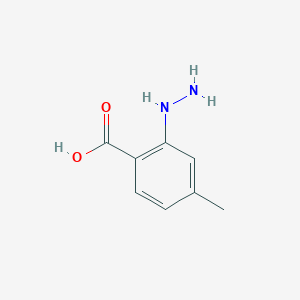


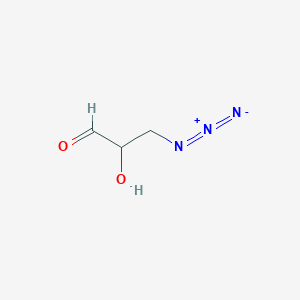
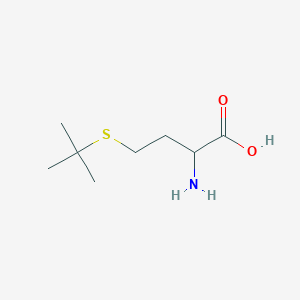
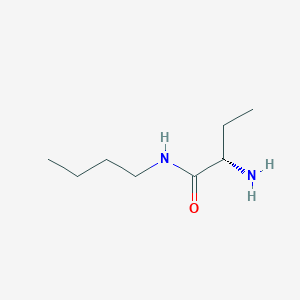
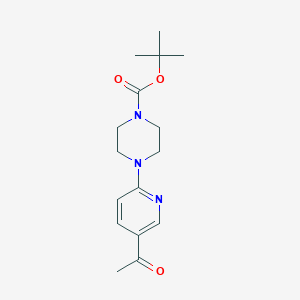
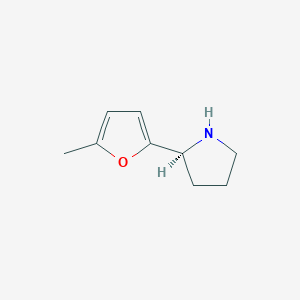
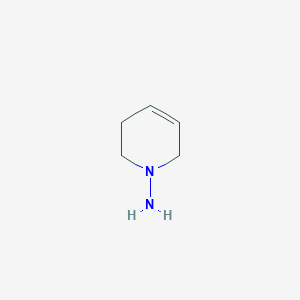
![1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine](/img/structure/B13561706.png)
